molecular formula C11H14F2O B172785 2,6-Difluoro-4-pentylphenol CAS No. 159077-78-8

2,6-Difluoro-4-pentylphenol

Cat. No.: B172785
CAS No.: 159077-78-8
M. Wt: 200.22 g/mol
InChI Key: LKOLOTRWNYJOQU-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-pentylphenol is an organic compound with the molecular formula C11H14F2O It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and a pentyl group is attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-pentylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve the use of readily available starting materials such as 2,6-difluorobenzene and pentyl bromide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is typically heated to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-pentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-4-pentylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-pentylphenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. It can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 2,6-Difluorophenol
  • 2,4-Difluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol

Comparison: 2,6-Difluoro-4-pentylphenol is unique due to the presence of the pentyl group, which imparts different physical and chemical properties compared to other difluorophenolsFor example, the pentyl group can enhance its lipophilicity, making it more suitable for certain biological applications .

Properties

IUPAC Name

2,6-difluoro-4-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOLOTRWNYJOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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